molecular formula C14H21NO3 B14062965 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol CAS No. 101221-47-0

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol

Cat. No.: B14062965
CAS No.: 101221-47-0
M. Wt: 251.32 g/mol
InChI Key: PARIMXMLMWNNGN-UHFFFAOYSA-N
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Description

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol is a chemical compound that features a 1,4-benzodioxane moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol typically involves the reaction of 1,4-benzodioxane derivatives with appropriate amines. One common method involves the reaction of 1,4-benzodioxane-2-carbohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of alkali . Another method includes the addition of 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to the C=C double bond of acrylonitrile, acrylamide, and ethyl acrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions would yield various substituted derivatives.

Scientific Research Applications

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol involves its interaction with specific molecular targets and pathways. The 1,4-benzodioxane moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-(3-(1,4-Benzodioxan-2-yl)propyl)-N-methylamino)ethanol is unique due to its specific structure, which combines the 1,4-benzodioxane moiety with an aminoethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

101221-47-0

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)propyl-methylamino]ethanol

InChI

InChI=1S/C14H21NO3/c1-15(9-10-16)8-4-5-12-11-17-13-6-2-3-7-14(13)18-12/h2-3,6-7,12,16H,4-5,8-11H2,1H3

InChI Key

PARIMXMLMWNNGN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1COC2=CC=CC=C2O1)CCO

Origin of Product

United States

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